(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217687-63-2
VCID: VC3251705
InChI: InChI=1S/C13H14N2O2.ClH/c14-9-11-4-1-3-10(7-11)8-13(12(16)17)5-2-6-15-13;/h1,3-4,7,15H,2,5-6,8H2,(H,16,17);1H/t13-;/m0./s1
SMILES: C1CC(NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1217687-63-2

Cat. No.: VC3251705

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 1217687-63-2

Specification

CAS No. 1217687-63-2
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name (2S)-2-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c14-9-11-4-1-3-10(7-11)8-13(12(16)17)5-2-6-15-13;/h1,3-4,7,15H,2,5-6,8H2,(H,16,17);1H/t13-;/m0./s1
Standard InChI Key PKPAHCXVZQENAT-ZOWNYOTGSA-N
Isomeric SMILES C1C[C@](NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl
SMILES C1CC(NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl
Canonical SMILES C1CC(NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl

Introduction

Fundamental Chemical Properties

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is identified by the CAS number 1217687-63-2. This chiral compound possesses specific stereochemical properties that significantly influence its reactivity and interactions within biological systems. The compound's molecular structure contains several key functional groups that contribute to its versatility in chemical synthesis and biological applications. These structural elements include the pyrrolidine heterocycle, the cyanobenzyl group, and the carboxylic acid functionality, all working in concert to create a molecule with unique chemical reactivity patterns and biological potential.

Physical and Chemical Characteristics

The compound's basic physical and chemical properties are summarized in the table below:

PropertyValue
CAS Number1217687-63-2
IUPAC Name(2S)-2-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Molecular FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.72 g/mol
Physical AppearanceCrystalline solid
StereochemistryS-configuration at the C2 position

The compound's stereochemical configuration is of particular importance, as the S-enantiomer demonstrates specific biological activities that differ from its R-counterpart. This stereoselectivity is crucial for its applications in medicinal chemistry where the precise spatial arrangement of atoms can dramatically affect binding affinity to biological targets.

Structural Features

The structure of (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride contains several key elements that contribute to its chemical behavior:

  • A pyrrolidine ring that provides a basic nitrogen center

  • A carboxylic acid group that can participate in hydrogen bonding and acid-base reactions

  • A cyanobenzyl group that adds structural rigidity and specific electronic properties

  • The hydrochloride salt form that enhances solubility in polar solvents

These structural features combine to create a molecule with multiple reactive sites that can engage in various chemical transformations and biological interactions. The compound's chiral nature also plays a significant role in its applications, particularly in asymmetric synthesis and targeted pharmaceutical development.

Applications in Pharmaceutical Research

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has emerged as a valuable compound in pharmaceutical development, particularly in the creation of drugs targeting neurological disorders. The compound's structural similarity to related cyanophenyl pyrrolidine carboxylic acids suggests its potential in similar applications, though with unique stereochemical influences on biological activity.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an important building block and intermediate for the synthesis of more complex pharmaceutical agents. Its chiral nature makes it particularly valuable for the development of stereochemically pure drugs with enhanced efficacy and reduced side effects. Researchers utilize this compound to create molecules that can interact with specific biological targets, particularly those involved in neurological pathways and neurotransmitter systems.

The compound shares some structural similarities with other cyanophenyl pyrrolidine derivatives that have demonstrated value in pharmaceutical development. For instance, compounds like (±)-trans-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride have been used in the development of drugs targeting neurological disorders, suggesting potential parallel applications for (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

Neurochemistry Research

The compound's structural features suggest potential applications in neurochemistry research, particularly in studies related to neurotransmitter modulation. Its ability to potentially interact with neural receptors and enzymes makes it valuable for understanding mechanisms of action for treatments of various mental health conditions. The specific S-configuration may provide selective binding to certain neurological targets, offering advantages over racemic mixtures or other isomers.

Similar compounds have been used to study the effects of neurotransmitter modulation, helping researchers understand potential treatments for mental health conditions. These research pathways may also be relevant for (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, though with unique stereochemical influences on neural interactions.

Biochemical Research Applications

The compound (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride demonstrates significant value in biochemical research across multiple domains. Its unique structural properties make it particularly useful for studying biological mechanisms and developing novel research methodologies.

Mechanism of Action Studies

In biochemical research, this compound is utilized to study interactions with biological systems, helping to elucidate mechanisms of action for new therapeutic agents. Its structural characteristics allow it to potentially act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes in ways that provide valuable insights for drug discovery and development.

The compound can serve as a probe for exploring protein-ligand interactions, offering researchers a tool to understand how structural modifications affect binding affinity and selectivity. These studies are crucial for rational drug design approaches that aim to optimize molecular structures for specific biological targets. The chiral nature of the compound adds an additional dimension to these studies, allowing researchers to investigate stereoselectivity in biological recognition processes.

Analytical Applications

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has important applications in analytical chemistry. It can be employed as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring accurate measurement and analysis of similar compounds in complex mixtures.

Similar compounds have been utilized in analytical methods to detect and quantify related chemical substances, aiding in quality control processes in the pharmaceutical industry. The specific stereochemistry of (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride makes it particularly valuable for applications requiring stereochemical discrimination or analysis.

Comparison with Related Compounds

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride shares structural similarities with several related compounds, yet maintains distinct properties due to its specific stereochemistry and structural arrangement. Understanding these relationships provides valuable context for researchers working with this compound.

Structural Relationships

Several structurally related compounds appear in the search results, including:

  • (±)-trans-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

  • (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

  • (±)-trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

  • Boc-(±)-trans-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

These compounds differ from (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in several key aspects, including:

  • Position of substituents on the pyrrolidine ring

  • Position of the cyano group on the phenyl ring

  • Stereochemical configuration

  • Presence of protecting groups (in the case of Boc-protected derivatives)

These structural differences likely result in distinct biological activities and chemical properties, making each compound suitable for specific applications within research and pharmaceutical development.

Functional Comparisons

The functional similarities between (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds suggest overlapping but distinct applications. For example, compounds such as (±)-trans-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride are utilized in:

  • Pharmaceutical development as key intermediates

  • Biochemical research for studying biological interactions

  • Material science applications

  • Analytical chemistry as reference standards

  • Neuroscience research related to neurotransmitter modulation

While (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may share some of these applications, its unique stereochemistry and structural features would likely result in different selectivity profiles and biological activities. Researchers selecting between these compounds would need to consider these differences based on their specific research requirements.

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